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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for preparing Copy Number
Alteration (CNA) and RNA-sequencing (RNA-seq) data for use with the Multi-omic Pathway
Analysis of Cells (MPAC) R package. MPAC is a computational framework that integrates
multi-omic data to infer pathway activities and identify clinically relevant patient subgroups.[1]
Adherence to the specified input formats is crucial for the successful application of the MPAC
workflow.

Data Presentation: Input Data Summary

MPAC requires two primary data inputs: a gene-level copy number matrix and a gene-level
RNA-seq expression matrix. The following tables summarize the required format and content
for each.

Table 1: Gene-Level Copy Number Alteration (CNA) Data Matrix
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Parameter Description Data Type Example
Gene identifiers. Hugo
Gene Nomenclature
Committee (HGNC)
Rows symbols are Character TP53, EGFR, KRAS

recommended for
compatibility with

pathway databases.

Sample identifiers.

These should be
Columns consistent across both

CNA and RNA-seq

matrices.

TCGA-02-0001,
TCGA-02-0003

Character

Gene-level copy

number scores. MPAC

utilizes the sign of
Values

these scores to

determine the state of

gene alteration.

Numeric -1,0,1

Table 2: Gene-Level RNA-seq Expression Data Matrix
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Parameter Description Data Type Example

Gene identifiers. Must
be consistent with the

Rows ) Character TP53, EGFR, KRAS
CNA matrix (e.g.,

HGNC symbols).

Sample identifiers.

Must match the TCGA-02-0001,
Columns ) Character

column names in the TCGA-02-0003

CNA matrix.

Gene expression
Values values in log10(FPKM Numeric 3.45, 1.23, 0.58

+ 1) format.

Experimental Protocols

This section details the methodologies for processing raw CNA and RNA-seq data to generate
the MPAC-compatible matrices described above.

Protocol 1: Preparation of Gene-Level CNA Data

This protocol outlines the steps to process raw copy number data, typically from array-based
platforms or next-generation sequencing, into a gene-level matrix of discrete states for MPAC.

1. Data Acquisition and Preprocessing:

e Obtain raw CNA data (e.g., from Affymetrix SNP arrays or whole-genome sequencing).
» Perform initial quality control and normalization appropriate for the data type.

2. Segmentation:

o Utilize a segmentation algorithm, such as Circular Binary Segmentation (CBS), to identify
genomic regions with consistent copy number. This step transforms noisy probe-level data
into segments of constant copy number.

3. Gene-Level Score Calculation:
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e Map the segmented copy number values to genes. For each gene, assign the segment
mean value of the segment that encompasses the gene. If a gene overlaps with multiple
segments, a common approach is to take the weighted average of the segment means,
weighted by the length of the overlap.

e The resulting value is a continuous gene-level copy number score.
4. Discretization of CNA States for MPAC:
e MPAC requires discrete states for CNA data: repressed (-1), normal (0), or activated (1).
e This discretization is based on the sign of the gene-level copy number scores:

o Activated (1): Positive score (gain or amplification).

o Normal (0): Score is exactly 0.

o Repressed (-1): Negative score (loss or deletion).
e Transform your continuous score matrix into a discrete matrix with values of -1, 0, or 1.
5. Final Matrix Formatting:

o Ensure the final matrix has genes as rows (with HGNC symbols as row names) and samples
as columns.

Protocol 2: Preparation of Gene-Level RNA-seq Data

This protocol describes the process of converting raw RNA-seq reads into a log-transformed
FPKM expression matrix suitable for MPAC.

1. Raw Read Quality Control:
» Start with raw sequencing reads in FASTQ format.

o Perform quality control using tools like FastQC to assess read quality, adapter content, and
other metrics.

2. Read Trimming and Filtering:

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b586662/docs?utm_src=pdf-body#preparing-cna-and-rna-seq-data-for-mpac-application-notes-and-protocols
https://www.benchchem.com/product/b586662/docs?utm_src=pdf-body#preparing-cna-and-rna-seq-data-for-mpac-application-notes-and-protocols
https://www.benchchem.com/product/b586662/docs?utm_src=pdf-body#preparing-cna-and-rna-seq-data-for-mpac-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Trim adapter sequences and remove low-quality reads using tools such as Trimmomatic or
Cutadapt.

3. Alignment to a Reference Genome:

» Align the processed reads to a reference genome (e.g., hg38) using a splice-aware aligner
like STAR or HISAT2. The output is typically a BAM file.

4. Quantification of Gene Expression:

o Quantify the number of reads mapping to each gene using tools like featureCounts or
HTSeq. This will generate a raw read count matrix.

5. Normalization to FPKM:

o Normalize the raw read counts to Fragments Per Kilobase of transcript per Million mapped
reads (FPKM). This normalization accounts for differences in both gene length and
sequencing depth.

o FPKM Calculation:FPKM = (fragments_mapped_to_gene * 10"9) /
(total_mapped_fragments * gene_length_in_bp)

6. Log Transformation for MPAC.:
o MPAC specifically requires the RNA-seq data to be in the format of logl0(FPKM + 1).

o Apply this transformation to your FPKM matrix. The addition of 1 prevents issues with taking
the logarithm of zero.

7. Final Matrix Formatting:

o Confirm that the final matrix has genes as rows (with HGNC symbols as row names) and
samples as columns, with column names matching the CNA matrix.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for preparing CNA and RNA-seq
data for MPAC analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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